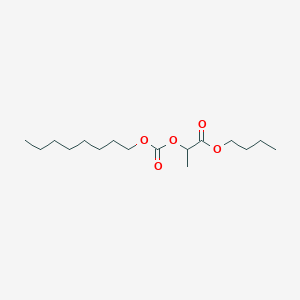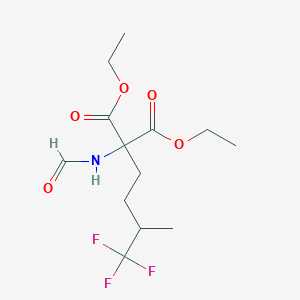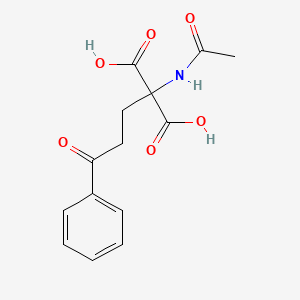
Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester is an organophosphate compound known for its use as an insecticide and nematicide. This compound is recognized for its ability to inhibit cholinesterase, an enzyme essential for the proper functioning of the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester involves the reaction of phosphorothioic acid with O-(p-(methylsulfinyl)phenyl) and O,O-dipropyl groups. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in specialized reactors. The process includes the careful handling of reagents and the use of advanced purification techniques to achieve high purity levels. Safety measures are crucial due to the toxic nature of the compound .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to a sulfide.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: Investigated for its effects on cholinesterase activity and its potential use in pest control.
Medicine: Studied for its potential therapeutic applications in treating parasitic infections.
Industry: Utilized as an insecticide and nematicide in agricultural practices.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target organism .
Comparison with Similar Compounds
Similar Compounds
Phosphorothioic acid, O,O-diethyl O-(p-(methylsulfinyl)phenyl) ester: Similar structure but with diethyl groups instead of dipropyl.
Phosphorothioic acid, O,O-diethyl O-phenyl ester: Lacks the methylsulfinyl group, making it less effective as a cholinesterase inhibitor.
Uniqueness
Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester is unique due to its specific combination of functional groups, which confer high potency as a cholinesterase inhibitor and make it particularly effective in pest control applications .
Properties
CAS No. |
3254-62-4 |
|---|---|
Molecular Formula |
C13H21O4PS2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(4-methylsulfinylphenoxy)-dipropoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H21O4PS2/c1-4-10-15-18(19,16-11-5-2)17-12-6-8-13(9-7-12)20(3)14/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
LMXCIGBULAWAIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=S)(OCCC)OC1=CC=C(C=C1)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14737977.png)
![O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate](/img/structure/B14737985.png)
![(2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14737991.png)

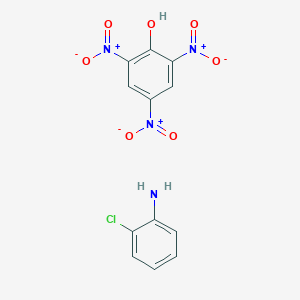
![5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14738008.png)
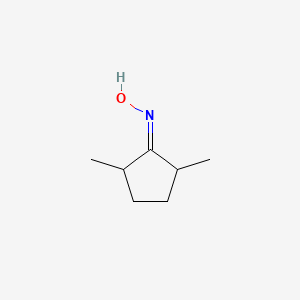
![[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid](/img/structure/B14738023.png)
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)

